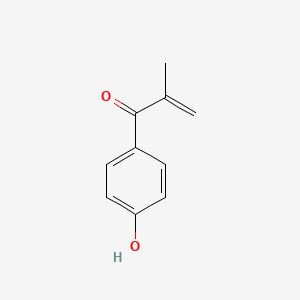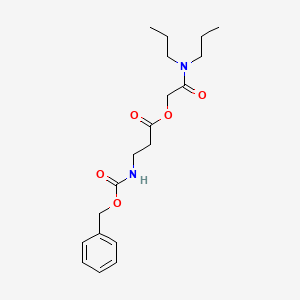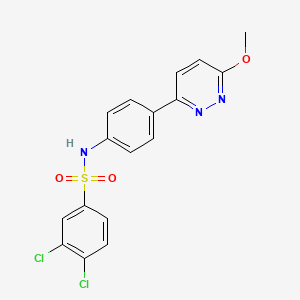![molecular formula C16H11BrClN3O2S B2493134 (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)méthanone CAS No. 1396856-87-3](/img/structure/B2493134.png)
(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is an intricate organic molecule characterized by its unique aromatic and heterocyclic structures
Applications De Recherche Scientifique
This compound is versatile in various scientific research applications:
Chemistry: : Used in the development of new synthetic methodologies and reaction mechanisms.
Biology: : Serves as a probe to study biological processes and interactions.
Medicine: : Potentially useful in the development of new pharmacological agents due to its structural complexity and biological activity.
Industry: : Employed in the synthesis of advanced materials and chemical sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves a multi-step process:
Formation of 5-Bromopyridin-3-yl Intermediate: : This step involves the bromination of pyridine to introduce a bromine atom at the 5th position.
Synthesis of 4-Chlorobenzo[d]thiazol-2-yl Intermediate: : This requires the chlorination of benzo[d]thiazole to produce the desired intermediate.
Coupling Reaction: : The two intermediates are coupled via a carbonylation reaction in the presence of an appropriate catalyst (like Pd/C) and base under specific temperature and pressure conditions to form (5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone.
Industrial Production Methods
For industrial production, this synthesis can be scaled up with adjustments for optimization, including more efficient catalysts, continuous flow systems, and rigorous quality control measures to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound primarily undergoes substitution and coupling reactions due to its aromatic rings and functional groups:
Nucleophilic Substitution: : The bromine atom on the pyridinyl ring can be substituted by nucleophiles like amines or thiols.
Coupling Reactions: : The compound can participate in Suzuki-Miyaura or Heck coupling reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: : Often used in coupling reactions.
Bases: : Such as K2CO3 or NaOH.
Solvents: : Organic solvents like DMF or toluene are commonly used.
Major Products
Substitution reactions primarily yield substituted pyridinyl derivatives, while coupling reactions often lead to complex biaryl structures.
Mécanisme D'action
Mechanism
The compound interacts with biological targets primarily through non-covalent interactions, such as hydrogen bonding and π-π stacking, due to its aromatic and heterocyclic moieties.
Molecular Targets and Pathways
Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: : Possible interaction with cell surface or nuclear receptors affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-3-yl)(3-(benzo[d]thiazol-2-yl)azetidin-1-yl)methanone: : Similar structure but lacks the chlorinated benzothiazole.
(5-Fluoropyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: : Fluorine replaces bromine, affecting reactivity and biological activity.
Uniqueness
The unique combination of bromine and chlorine atoms in the compound provides distinct electronic properties and reactivity, making it a valuable tool in chemical synthesis and biological research.
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2S/c17-10-4-9(5-19-6-10)15(22)21-7-11(8-21)23-16-20-14-12(18)2-1-3-13(14)24-16/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRYREWQTJPHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)





![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)
![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)
![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2493074.png)
